O-(2,2-Difluoroethyl)hydroxylamine hydrochloride
Overview
Description
O-(2,2-Difluoroethyl)hydroxylamine hydrochloride, also known as DEFH, is a chemical compound that has recently gained significant interest in the scientific community due to its potential applications in various fields. It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular formula of O-(2,2-Difluoroethyl)hydroxylamine hydrochloride is C2H6ClF2NO . The InChI code is 1S/C2H5F2NO.ClH/c3-2(4)1-6-5;/h2H,1,5H2;1H . The molecular weight is 133.53 .Physical And Chemical Properties Analysis
O-(2,2-Difluoroethyl)hydroxylamine hydrochloride is a powder . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
1. Environmental Chemistry and Photo-Oxidation Studies
O-(2,2-Difluoroethyl)hydroxylamine hydrochloride and its derivatives have been applied in environmental chemistry, particularly in studying the photo-oxidation of organic compounds. For example, Alvarez et al. (2009) employed O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in the quantification of 1,4-dicarbonyl products in the photo-oxidation of furan and its derivatives, highlighting its role in atmospheric chemistry (Alvarez et al., 2009).
2. Synthesis of Organic Compounds
This compound is integral in synthesizing various organic compounds. Kumar et al. (2006) demonstrated its use in producing 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines, which are valuable in organic chemistry (Kumar et al., 2006). Additionally, Li et al. (2006) found that it facilitates the synthesis of oximes from aldehydes and ketones under ultrasound irradiation, offering a method with milder conditions and higher yields (Ji-tai Li et al., 2006).
3. Analytical Chemistry Applications
In analytical chemistry, this compound aids in the measurement of oxygenated organic compounds in environmental and biological samples. Spaulding and Charles (2002) discussed its use in derivatization methods for analyzing atmospheric photooxidation products (Spaulding & Charles, 2002).
4. Generation of Reactive Oxygen Species
The compound is also relevant in studies related to the production of reactive oxygen species. Chen et al. (2015) reported its role in generating hydroxyl radicals from hydrogen peroxide, which is significant in environmental chemistry (Chen et al., 2015).
5. Nanotechnology and Material Science
In material science, especially nanotechnology, this compound has been utilized for preparing high-quality reduced graphene oxide, as shown by Mao et al. (2011), who developed a one-step approach to prepare single-layer reduced graphene oxide suspensions and films (Mao et al., 2011).
6. Photobiology
In photobiology, Dyukova and Druzhko (2010) explored its use in the photoinduced hydroxylaminolysis process in different bacteriorhodopsin-based media, contributing to the understanding of photochemical reactions (Dyukova & Druzhko, 2010).
Safety and Hazards
properties
IUPAC Name |
O-(2,2-difluoroethyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F2NO.ClH/c3-2(4)1-6-5;/h2H,1,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUYOJCOLYHLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669747 | |
Record name | O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1010097-82-1 | |
Record name | Hydroxylamine, O-(2,2-difluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010097-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(2,2-Difluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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